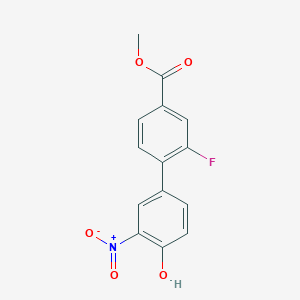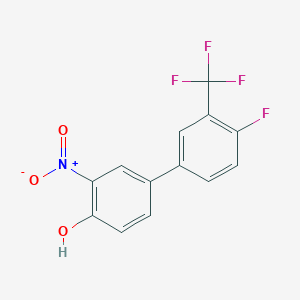
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the family of nitrophenols, which are compounds that contain an aromatic ring with a nitro group attached to it. 4-CMP-2NP is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. It has a melting point of 78-80°C and is stable at room temperature.
科学的研究の応用
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of other organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the preparation of nitroaromatic compounds and nitroheterocycles. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used to study the properties of nitrophenols, such as their reactivity, solubility, and stability.
作用機序
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group can be reduced to a nitroso group, which can then react with other molecules to form various products. Additionally, the nitro group can undergo oxidation to form nitric oxide, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% have not been extensively studied. However, it is believed that the nitro group of the compound is responsible for its reactivity and can lead to the formation of various products when it reacts with other molecules. Additionally, it is possible that the compound could have an effect on the metabolism of certain chemicals, as well as on the activity of enzymes.
実験室実験の利点と制限
The advantages of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its high purity, its low cost, and its stability at room temperature. Additionally, it is easy to handle and store, and it is soluble in common organic solvents. The limitations of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments include its potential for toxicity, its reactivity with other compounds, and its instability in the presence of strong bases and acids.
将来の方向性
Future research on 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% should focus on its potential applications in scientific research, its biochemical and physiological effects, and its reactivity with other compounds. Additionally, further research should be conducted to determine the mechanism of action of the compound, as well as its potential toxicity. Finally, research should also be conducted to optimize the synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% and to develop new methods for its use in laboratory experiments.
合成法
The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been well documented in the literature. The reaction involves the condensation of 2-chloro-5-methoxycarbonylphenol with 2-nitrophenol in the presence of a base catalyst. The reaction is carried out at temperatures between 90-100°C and yields 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in yields of up to 95%.
特性
IUPAC Name |
methyl 4-chloro-3-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYATIPTKNHQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686332 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261933-11-2 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)

